Phenol, 3-fluoro-, methylcarbamate
Overview
Description
Phenol, 3-fluoro-, methylcarbamate is an organic compound with a wide range of applications in scientific research. It is a highly reactive compound that has been used in a variety of research areas, such as biochemistry, physiology, and pharmacology. This compound is also known as 3-fluoro-methylcarbamate phenol, 3-fluorophenol methylcarbamate, or 3-fluorophenol-3-methylcarbamate.
Scientific Research Applications
3-fluoro-methylcarbamate phenol has been used in a variety of scientific research applications. It has been used to study the effects of various drugs on the body, as well as in the study of biochemical and physiological processes. It has also been used to study the effects of reactive oxygen species on cells, as well as to study the effects of various environmental toxins.
Mechanism Of Action
The mechanism of action of 3-fluoro-methylcarbamate phenol is not fully understood. However, it is believed that it is able to interact with proteins and enzymes in the body, leading to changes in their activity. This can lead to changes in the physiology and biochemistry of the body, which can have a variety of effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-fluoro-methylcarbamate phenol are still being studied. However, it has been shown to have an effect on the activity of certain enzymes, such as cytochrome P450, which is involved in the metabolism of drugs and other compounds. It has also been shown to have an effect on the activity of certain proteins, such as glutathione peroxidase, which is involved in the detoxification of reactive oxygen species.
Advantages And Limitations For Lab Experiments
The advantages of using 3-fluoro-methylcarbamate phenol in laboratory experiments include its ability to react quickly and easily with other compounds, as well as its low toxicity. However, there are some limitations to its use in laboratory experiments, such as its instability in aqueous solutions, as well as its potential to form toxic byproducts.
Future Directions
The future directions for research involving 3-fluoro-methylcarbamate phenol include further study of its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to determine the effects of this compound on various diseases, such as cancer and cardiovascular disease. Additionally, further research could be done to develop new synthesis methods for this compound, as well as to develop new ways to use it in laboratory experiments.
properties
IUPAC Name |
3-fluorophenol;methylcarbamic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO.C2H5NO2/c7-5-2-1-3-6(8)4-5;1-3-2(4)5/h1-4,8H;3H,1H3,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUMRPDMKKUSNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)O.C1=CC(=CC(=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30724146 | |
Record name | Methylcarbamic acid--3-fluorophenol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30724146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 3-fluoro-, methylcarbamate | |
CAS RN |
705-48-6 | |
Record name | Methylcarbamic acid--3-fluorophenol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30724146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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